molecular formula C21H27ClN2O2 B1664438 AH 11110 Hydrochloride CAS No. 179388-65-9

AH 11110 Hydrochloride

Cat. No. B1664438
M. Wt: 374.9 g/mol
InChI Key: WWHGFIXWBLHHQB-UHFFFAOYSA-N
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Description

AH 11110 Hydrochloride is a subtype-selective ligand for the α1B-adrenoceptor . It is non-selective between α1 subtypes and α2 receptors in smooth muscle preparations .


Molecular Structure Analysis

The chemical name for AH 11110 Hydrochloride is 4-Imino-1-(2-phenylphenoxy)-4-piperidinebutan-2-ol hydrochloride . The molecular weight is 374.91 . The empirical formula is C21H26N2O2.HCl .


Physical And Chemical Properties Analysis

AH 11110 Hydrochloride is a solid substance . It is soluble in water to about 2.5 mg/mL and insoluble in DMSO . It should be stored at room temperature .

Scientific Research Applications

1. Interaction with Human Serum Albumin

A. Radha et al. (2021) investigated the molecular interactions of Acebutolol Hydrochloride (AH) with human serum albumin (HSA) using various methods like UV–vis, fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry. Their study provided insights into the binding mechanism and activity of AH with HSA, crucial for understanding its pharmacodynamics.

2. Phase Transformation in Mineral Leaching

In the context of mineral leaching, T. Feldmann and G. Demopoulos (2012) discussed the role of AH in the HCl regeneration process, particularly focusing on the phase transformation kinetics relating to the reaction of CaCl2 solution with sulfuric acid. The presence of AH seed significantly affected the transformation kinetics of calcium sulfate phases, which is critical in optimizing the process economics of mineral leaching (Feldmann & Demopoulos, 2012).

3. Role in Toxicology and Physiology

AH receptors, a part of the toxicological response to environmental chemicals like dioxins and biphenyls, have been extensively studied. Allan Okey, David Riddick, and Patricia Harper (1994) provided insights into the molecular biology of the AH receptor and its role in cell proliferation and differentiation (Okey, Riddick, & Harper, 1994). Understanding this receptor is crucial for comprehending the physiological and toxicological responses to various environmental contaminants.

Safety And Hazards

AH 11110 Hydrochloride is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Unfortunately, AH 11110 Hydrochloride has been withdrawn from sale for commercial reasons . Therefore, its future directions are uncertain.

properties

IUPAC Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHGFIXWBLHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432694
Record name AH 11110 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AH 11110 Hydrochloride

CAS RN

179388-65-9
Record name AH 11110 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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